molecular formula C18H22N2O2S B13864251 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine CAS No. 166438-71-7

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine

Cat. No.: B13864251
CAS No.: 166438-71-7
M. Wt: 330.4 g/mol
InChI Key: AANQIDNWZXVRIW-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine is a benzylpiperazine derivative characterized by a benzyl group at the N1 position and a 4-methylsulfonylphenyl substituent at the N4 position of the piperazine ring. The methylsulfonyl (SO₂Me) group is a strong electron-withdrawing moiety, which influences the compound’s electronic properties, solubility, and receptor-binding interactions.

Properties

CAS No.

166438-71-7

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-benzyl-4-(4-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C18H22N2O2S/c1-23(21,22)18-9-7-17(8-10-18)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3

InChI Key

AANQIDNWZXVRIW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Piperazine with 4-(Methylsulfonyl)benzyl Halides

Method Overview:
The most common synthetic route involves the nucleophilic substitution reaction of piperazine with 4-(methylsulfonyl)benzyl chloride or bromide under basic conditions. This reaction proceeds via the displacement of the halide by the piperazine nitrogen, forming the desired benzylpiperazine derivative.

Typical Reaction Conditions:

Parameter Details
Reactants Piperazine, 4-(methylsulfonyl)benzyl chloride or bromide
Solvent Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dichloromethane
Base Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Temperature Room temperature to reflux (25–80°C)
Reaction Time 4 to 20 hours
Purification Recrystallization or flash chromatography (silica gel, EtOAc/hexane gradient)

Key Notes:

  • A slight excess of piperazine (10–20%) is used to ensure complete consumption of benzyl halide and minimize side reactions.
  • Phase-transfer catalysts such as tetrabutylammonium iodide can be employed to enhance yields in biphasic systems.
  • Lower temperatures (0–25°C) help reduce dimerization or side reactions of benzyl halides.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Method Overview:
An alternative and efficient method involves palladium-catalyzed amination of 1-bromo-4-(methylsulfonyl)benzene with piperazine. This method typically uses a palladium(0) catalyst, a suitable ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a strong base under inert atmosphere.

Representative Experimental Conditions:

Parameter Details
Reactants 1-Bromo-4-(methylsulfonyl)benzene, piperazine
Catalyst Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂
Ligand BINAP
Base Sodium tert-butoxide (NaOtBu)
Solvent Dry toluene
Temperature 100–110°C
Reaction Time 15–20 hours
Atmosphere Nitrogen or inert gas
Yield Typically around 20% (can vary with conditions)
Purification Filtration, extraction, chromatographic purification (e.g., MPLC with MeOH/CHCl₃)

Example Procedure:
Piperazine (0.98 g, 11.5 mmol), Pd(OAc)₂ (0.017 g), sodium tert-butoxide (0.37 g, 4.2 mmol), and BINAP (0.049 g) were stirred in dry toluene (10 mL) at room temperature for 15 minutes. Then 1-bromo-4-(methylsulfonyl)benzene (0.9 g, 3.8 mmol) in dry toluene (10 mL) was added, and the mixture was refluxed at 110°C for 20 hours. After workup and purification, the product was obtained as a pale yellow solid with about 20% yield.

Alkylation of Piperazine with Benzyl Halides Containing Methylsulfonylphenyl Substituents

Method Overview:
The benzylation of piperazine using benzyl halides bearing the 4-methylsulfonylphenyl substituent is another established route. This reaction can be catalyzed by phase-transfer catalysts or proceed under thermal conditions.

Typical Reaction Conditions:

Parameter Details
Reactants Piperazine, 1-bromo-4-methylsulfonylbenzene
Catalyst Tetrabutylammonium iodide (phase-transfer catalyst)
Temperature 120–140°C
Reaction Time 5 hours
Solvent Often solvent-free or with minimal solvent
Yield Up to 90% reported
Purification Extraction with dichloromethane, washing, drying, and column chromatography

Example:
A mixture of 3.0 g 1-bromo-4-methylsulfonylbenzene, 3.3 g piperazine, and 470 mg tetrabutylammonium iodide was stirred at 120–140°C for 5 hours. After aqueous workup and purification on NH silica gel, 2.8 g of the product was isolated as a white solid with high purity.

Reductive Amination for Derivative Synthesis

Method Overview:
Reductive amination using sodium triacetoxyborohydride allows the formation of substituted piperazines by reacting 1-(4-methylsulfonylphenyl)piperazine with aldehydes or ketones. This method is useful for generating more complex derivatives based on the core structure.

Typical Reaction Conditions:

Parameter Details
Reactants 1-(4-Methylsulfonylphenyl)piperazine, aldehyde or ketone
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM)
Temperature Room temperature (20–25°C)
Reaction Time 17 hours
Purification Ion-exchange chromatography (SCX column)
Yield Moderate to good (e.g., 65%)

Example:
To a DCM solution of 1-(4-methylsulfonylphenyl)piperazine and 4-formylpiperidine-1-carboxylic acid tert-butyl ester, sodium triacetoxyborohydride was added. The mixture was stirred at room temperature for 17 hours, followed by purification to yield the desired tertiary amine derivative.

Catalytic Hydrogenation for Deprotection or Reduction

Method Overview:
Catalytic hydrogenation using palladium hydroxide on carbon under atmospheric hydrogen pressure can be employed to reduce or modify the piperazine derivatives, such as removing protecting groups or reducing unsaturated bonds.

Typical Reaction Conditions:

Parameter Details
Catalyst 20 wt% Pd(OH)₂ on carbon
Solvent Methanol
Temperature Room temperature (20–25°C)
Pressure 1 atm hydrogen
Reaction Time 3 hours
Purification Filtration of catalyst, solvent evaporation

Example:
A solution of 1-benzyl-4-[4-(methylsulfonyl)phenyl]piperazine in methanol was treated with 20% Pd(OH)₂ on carbon and stirred under hydrogen for 3 hours. After catalyst removal and solvent evaporation, the product was obtained as a yellow solid.

Summary Table of Preparation Methods

Method Type Key Reagents & Conditions Yield Range Notes
Nucleophilic substitution Piperazine + 4-(methylsulfonyl)benzyl chloride, K₂CO₃, DMF, reflux 50–90% Simple, widely used
Pd-catalyzed amination (Buchwald-Hartwig) 1-Bromo-4-(methylsulfonyl)benzene, Pd catalyst, BINAP, NaOtBu, toluene, 100–110°C ~20% Requires inert atmosphere, longer time
Benzylation with phase-transfer catalyst Piperazine + 1-bromo-4-methylsulfonylbenzene, tetrabutylammonium iodide, 120–140°C Up to 90% High yield, thermal conditions
Reductive amination Piperazine derivative + aldehyde, NaBH(OAc)₃, DCM, rt ~65% For derivative synthesis
Catalytic hydrogenation Pd(OH)₂/C, H₂, methanol, rt Moderate For reduction or deprotection

Research Findings and Optimization Notes

  • Solvent choice is critical; polar aprotic solvents increase nucleophilicity but may promote side reactions.
  • Temperature control helps minimize byproducts such as dimerization of benzyl halides.
  • Use of phase-transfer catalysts can improve reaction rates and yields in biphasic systems.
  • Purification typically involves acid-base extraction followed by chromatographic techniques to achieve high purity.
  • The palladium-catalyzed method offers a route to more complex derivatives but may suffer from lower yields and requires careful handling of catalysts and ligands.
  • Reductive amination expands the chemical space around the core structure, useful for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylsulfonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

a. 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ()

  • Key Difference : The methylsulfanyl (SMe) group replaces the methylsulfonyl (SO₂Me) in the target compound.
  • Impact: The SMe group is less polar and more lipophilic than SO₂Me, likely reducing solubility and altering receptor-binding kinetics.

b. 1-Benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine ()

  • Key Difference : A bulkier naphthylsulfonyl group replaces the phenylsulfonyl moiety.
  • Impact : Increased steric bulk may hinder binding to compact receptor pockets but could enhance selectivity for larger enzymatic sites (e.g., BACE1 in Alzheimer’s disease). The methoxy group adds electron-donating properties, contrasting with the electron-withdrawing SO₂Me in the target compound .

c. 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines ()

  • Key Difference : A chlorobenzhydryl group at N1 and benzoyl at N3.
  • Impact : These derivatives exhibit potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–8.7 µM for HUH7 liver cancer). The target compound’s SO₂Me group may confer different cytotoxic mechanisms or selectivity profiles compared to benzoyl derivatives .
Piperazine Linker Modifications

a. Piperidine vs. Piperazine Linkers ()

  • Piperazine-substituted thiazolopyrimidines (e.g., compound 3, Ki = 58 nM for hA2A adenosine receptors) show 10-fold higher affinity than piperidine analogues (compound 1, Ki = 594 nM). This highlights the piperazine ring’s superiority in receptor interactions, likely due to its hydrogen-bonding capacity .

b. Spacer Effects ()

  • Piperazine derivatives with ethylene or methylene spacers between the piperazine and quinolone core (e.g., 8ac, 8j) exhibit higher solubility (80 µM at pH 2.0–6.5) and optimal pKa (5.0–7.0). Direct attachment of piperazine to the core (e.g., 8a) reduces solubility (<20 µM). The target compound’s lack of a spacer may limit solubility but could enhance rigidity for receptor binding .
Receptor Binding and Selectivity

a. 5-HT1A/5-HT6 Receptor Affinity ()

  • Piperazine fragments like 1-benzyl-4-(piperazin-1-yl)-1H-indole (Ki = 72–916 nM for 5-HT6) show substituent-dependent activity. The SO₂Me group in the target compound may improve 5-HT receptor affinity via polar interactions, similar to sulfonamide-containing derivatives in .
  • In 5-HT1A-targeted coumarin-piperazine hybrids (), a three-carbon linker and acetyl group enhance affinity (Ki < 1 nM). The target compound’s rigid benzyl-sulfonyl architecture may limit linker flexibility but optimize steric fit .

b. PARP-1 Inhibition ()

  • Piperazine-substituted naphthoquinones show PARP-1 selectivity (IC₅₀ = 19–22 µM).

Physicochemical and Metabolic Properties

Solubility and pKa
  • Piperazine derivatives with benzyl groups (e.g., 8b in ) exhibit higher solubility (60–80 µM) than phenyl analogues due to reduced crystallinity. The target compound’s SO₂Me group may enhance aqueous solubility compared to lipophilic SMe or naphthyl derivatives .
  • Calculated pKa values for piperazine nitrogens correlate with spacer length. The target compound’s unspaced piperazine may have a pKa < 4, similar to compound 8c (pKa = 3.8), limiting ionization at physiological pH .
Metabolic Stability
  • Piperazine rings are metabolic hotspots, prone to N-dealkylation or oxidation (). The SO₂Me group’s electron-withdrawing nature may slow oxidative metabolism compared to SMe or benzyl groups, improving stability .

Data Tables

Table 1: Comparison of Key Piperazine Derivatives
Compound Substituents (N1/N4) Biological Activity Solubility (µM) pKa Reference
Target Compound Benzyl / 4-SO₂MePh N/A (Theoretical) ~50 (predicted) <4.0
1-(4-Cl-Benzyl)-4-SMePh (15) 4-Cl-Benzyl / 4-SMePh N/A ~30 (predicted) 6.5
Compound 3 (12) Benzyl / Thiazolopyrimidine hA2A Ki = 58 nM
8b (11) Benzyl / Quinolone (spacer) Antimalarial 60–80 6–7
5a (20) 4-Cl-Benzhydryl / Benzoyl Cytotoxic (IC₅₀ = 1.2–8.7 µM)

Biological Activity

1-Benzyl-4-(4-methylsulfonylphenyl)piperazine, a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in pain management and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 314.43 g/mol

The compound's structure includes a benzyl group and a methylsulfonyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activities of 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : This compound is known to interact with sigma receptors, particularly σ-1 receptors, which play a crucial role in modulating nociceptive signaling pathways. The binding affinity towards σ-1 receptors is significant, suggesting its potential as an analgesic agent .
  • Enzyme Inhibition : Research indicates that piperazine derivatives can inhibit enzymes associated with microbial metabolism, enhancing their antimicrobial efficacy.

Biological Activities

  • Antinociceptive Activity :
    • Studies have shown that 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine can modulate pain without causing sedation. It has demonstrated significant antinociceptive effects in preclinical models through its action on σ-1 receptors .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound possesses antimicrobial activity against various pathogens. Its efficacy was evaluated against strains such as Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Antifilarial Activity :
    • Some piperazine derivatives have been explored for their macrofilaricidal and microfilaricidal effects against filarial infections, indicating potential applications in treating parasitic diseases.

Study 1: Antinociceptive Effects

In a study focused on the analgesic properties of benzylpiperazine derivatives, the compound exhibited dose-dependent antinociception in mouse models of inflammatory pain and neuropathic pain without impairing locomotor activity. The results indicated that the compound could serve as a valuable therapeutic option for chronic pain management .

Study 2: Antimicrobial Efficacy

A series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antimicrobial properties. Among these, compounds containing the piperazine moiety demonstrated excellent activity against Mycobacterium tuberculosis with low cytotoxicity, suggesting that structural modifications can enhance drug efficacy .

Summary Table of Biological Activities

Activity Description Reference
AntinociceptiveModulates pain via σ-1 receptor interaction; effective in mouse models
AntimicrobialExhibits activity against Mycobacterium tuberculosis
AntifilarialPotential macrofilaricidal effects against filarial infections

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(4-methylsulfonylphenyl)piperazine to ensure high yield and purity?

The synthesis typically involves nucleophilic substitution reactions under controlled conditions (e.g., inert atmosphere, precise temperature). Key steps include coupling the benzyl group to the piperazine core and introducing the methylsulfonylphenyl moiety via sulfonation or sulfonyl chloride intermediates. Purification methods like column chromatography or recrystallization are critical for removing byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring structure, while Mass Spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric purity, and Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like sulfonyl (-SO₂-) .

Q. What in vitro models are suitable for preliminary evaluation of antiplatelet activity?

Platelet aggregation assays using human platelet-rich plasma (PRP) are standard. Computational tools like molecular docking can predict interactions with platelet receptors (e.g., P2Y₁₂), corroborated by experimental data from turbidimetric or impedance-based aggregometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent bulkiness, ring conformation) influence serotonin receptor binding affinity?

Receptor affinity assays (e.g., radioligand binding for 5-HT₁ₐ) show that coplanar aryl rings enhance agonist activity, while bulky groups like bicyclo[2.2.1]heptene reduce steric hindrance, improving target engagement. Comparative studies of homopiperazine vs. piperazine derivatives reveal chain length and nitrogen spacing critically affect receptor selectivity .

Q. How can contradictory data on toxicity and biological activity be resolved when modifying the piperazine core?

Contradictions arise from trade-offs between solubility (e.g., beta-cyclodextrin inclusion complexes reducing toxicity) and receptor accessibility. Dose-response studies, pharmacokinetic profiling (e.g., bioavailability via HPLC), and molecular dynamics simulations help balance these factors .

Q. What advanced computational methods predict the compound’s interaction with non-serotonergic targets?

Hybrid QSAR (Quantitative Structure-Activity Relationship) models combined with molecular dynamics simulations identify off-target effects. Free-energy perturbation (FEP) calculations quantify binding affinities for kinases or ion channels, validated by electrophysiology or enzymatic inhibition assays .

Q. How does the sulfonyl group’s electronic configuration influence metabolic stability?

Electron-withdrawing sulfonyl groups reduce oxidative metabolism in liver microsome assays. Isotopic labeling (³H or ¹⁴C) tracks metabolites via LC-MS/MS, while Hammett constants correlate substituent effects with half-life in stability studies .

Methodological Considerations

Q. What strategies optimize pharmacological profiles for CNS penetration?

LogP adjustments (2–3 via substituent modulation) enhance blood-brain barrier permeability. In situ perfusion models and P-glycoprotein efflux assays validate CNS availability, supported by PET imaging in rodent models .

Q. How are enantiomeric impurities controlled during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers, while asymmetric catalysis (e.g., chiral auxiliaries in nucleophilic substitutions) ensures stereochemical purity ≥99% .

Q. What in silico tools validate anti-inflammatory mechanisms beyond COX inhibition?

Network pharmacology models map interactions with NF-κB or JAK-STAT pathways. Virtual screening against inflammasome proteins (e.g., NLRP3) identifies secondary targets, confirmed by cytokine ELISA in macrophage models .

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